

# SNAP 94847 Hydrochloride: A Technical Guide for Appetite Regulation Research

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## Compound of Interest

Compound Name: SNAP 94847 hydrochloride

Cat. No.: B1399140

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This in-depth technical guide provides a comprehensive overview of **SNAP 94847 hydrochloride**, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, for its application in appetite regulation research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

## Core Compound Characteristics

**SNAP 94847 hydrochloride** is a high-affinity, selective, and orally active antagonist of the MCHR1.<sup>[1]</sup> Its systematic chemical name is N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide hydrochloride.<sup>[1]</sup> As a selective MCHR1 antagonist, SNAP 94847 has demonstrated potential in preclinical models for the treatment of obesity, anxiety, and depression.

## Mechanism of Action in Appetite Regulation

The neuropeptide melanin-concentrating hormone (MCH) is a key regulator of energy homeostasis, primarily by stimulating food intake.<sup>[2][3]</sup> MCH exerts its effects by binding to the MCHR1, a G protein-coupled receptor (GPCR) predominantly expressed in the brain.<sup>[2][4]</sup> SNAP 94847 competitively inhibits the binding of MCH to MCHR1, thereby blocking its downstream signaling and attenuating the orexigenic (appetite-stimulating) effects of MCH.<sup>[5]</sup>

[6] Chronic administration of MCHR1 antagonists has been shown to reduce food intake and body weight in rodent models of obesity.[7]

## Quantitative Data

The following tables summarize the key quantitative parameters of **SNAP 94847 hydrochloride**, including its binding affinity, functional potency, and pharmacokinetic properties in preclinical models.

Parameter	Value	Species	Assay/Method	Reference(s)
Binding Affinity				
Ki	2.2 nM	Human	Radioligand Binding Assay	[5]
Kd	530 pM	Human	Radioligand Binding Assay	[5]
Functional Activity				
IC50	230 nM	Rat	FLIPR Calcium Mobility Assay	[1]
Pharmacokinetic s				
Bioavailability (Oral)	59%	Rat	In vivo pharmacokinetic study	[2]
Plasma Clearance	4.2 L/hr/kg	Rat	In vivo pharmacokinetic study	[2]
Blood Clearance	3.3 L/hr/kg	Rat	In vivo pharmacokinetic study	[2]
Half-life (t1/2)	5.2 h	Rat	In vivo pharmacokinetic study	[2]

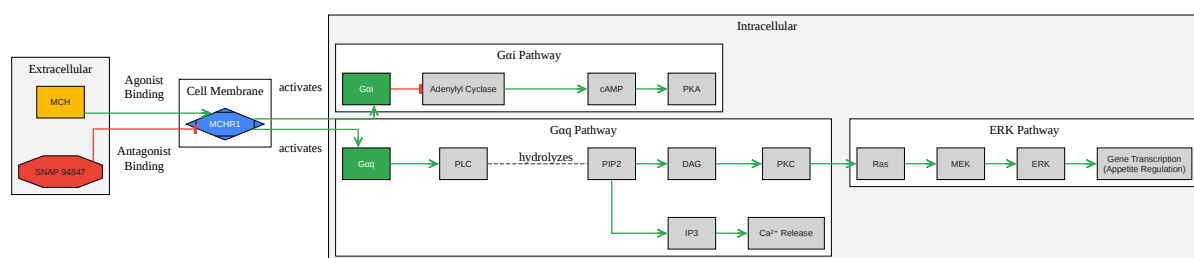
Table 1: In Vitro and In Vivo Quantitative Data for **SNAP 94847 Hydrochloride**.

Dose	Effect on Food Intake/Operant Responding	Animal Model	Study Details	Reference(s)
3 mg/kg (i.p.)	No significant effect on high-fat food-reinforced operant responding.	Rat	Male Long-Evans rats trained to lever press for high-fat pellets.	<a href="#">[4]</a> <a href="#">[8]</a>
10 mg/kg (i.p.)	No significant effect on high-fat food-reinforced operant responding.	Rat	Male Long-Evans rats trained to lever press for high-fat pellets.	<a href="#">[4]</a> <a href="#">[8]</a>
15 mg/kg (i.p.)	No significant effect on reinstatement of food seeking.	Rat	Extinction/reinstatement model of food seeking.	<a href="#">[4]</a>
20 mg/kg (p.o.)	Chronic (28-day) treatment did not significantly alter home cage food consumption in mice.	Mouse	BALB/cJ mice in a novelty suppressed feeding test.	<a href="#">[9]</a>
30 mg/kg (i.p.)	Significantly decreased high-fat food-reinforced operant responding.	Rat	Male Long-Evans rats trained to lever press for high-fat pellets.	<a href="#">[4]</a> <a href="#">[8]</a>

Table 2: Dose-Response Effects of **SNAP 94847 Hydrochloride** on Food-Related Behaviors.

## Signaling Pathways

MCHR1 couples to multiple G proteins, primarily Gi and Gq, to initiate diverse intracellular signaling cascades.[9][10] Antagonism of MCHR1 by SNAP 94847 blocks these pathways.



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MCHR1 Signaling Pathway. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1.

## Experimental Protocols

### MCHR1 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as SNAP 94847, to the MCHR1.

Materials:

- Cell membranes from HEK293 cells stably expressing human MCHR1.
- Radioligand: [125I]-MCH or a suitable analog like [Phe13, [125I]Tyr19]-MCH.

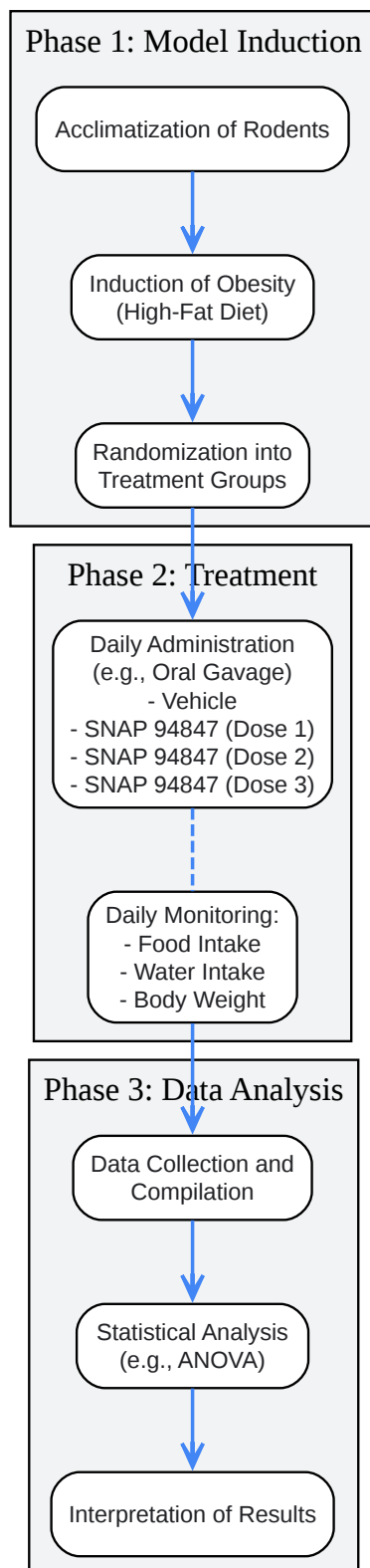
- Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 2 mM EGTA, and 0.1% BSA.
- Wash Buffer: Phospho-buffered Saline (pH 7.4) containing 0.01% TX-100.
- Test compound (e.g., SNAP 94847) at various concentrations.
- Non-specific binding control: High concentration of unlabeled MCH.
- 96-well GFC filter plates.
- Scintillation counter.

#### Procedure:

- Plate Preparation: Pre-coat the 96-well GFC filter plates with binding buffer containing 1% BSA.
- Reaction Mixture: In each well, combine 0.5-1.0 µg of cell membrane protein, the radioligand (e.g., 0.06-0.1 nM [Phe<sup>13</sup>, [125I]Tyr<sup>19</sup>]-MCH), and varying concentrations of the test compound in a total volume of 200 µL of binding buffer. For determining non-specific binding, add a high concentration of unlabeled MCH instead of the test compound.
- Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
- Filtration: Terminate the reaction by rapid vacuum filtration over the pre-coated GFC filter plates.
- Washing: Wash the filters three times with 400 µL of ice-cold wash buffer.
- Drying: Dry the filters completely.
- Scintillation Counting: Add 50 µL of scintillation cocktail to each well and quantify radioactivity using a scintillation counter.
- Data Analysis: Calculate the inhibitory constant (K<sub>i</sub>) from the IC<sub>50</sub> values obtained from non-linear regression analysis of the competition binding data.

## In Vivo Rodent Feeding Study

This protocol outlines a typical experimental workflow to assess the effect of SNAP 94847 on food intake and body weight in a diet-induced obese (DIO) rodent model.



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## Workflow for an In Vivo Rodent Feeding Study.

### Procedure:

- **Animal Model:** Utilize a diet-induced obesity model, where rodents are fed a high-fat diet for a specified period to induce obesity.[11]
- **Acclimatization and Baseline:** Acclimate the animals to the housing conditions and measure baseline food intake and body weight.
- **Randomization:** Randomly assign the obese animals to different treatment groups: vehicle control and multiple dose levels of SNAP 94847.
- **Drug Administration:** Administer SNAP 94847 or vehicle daily, typically via oral gavage, for the duration of the study (e.g., 14-28 days).[12]
- **Monitoring:** Measure food and water intake and body weight daily.
- **Data Analysis:** Analyze the data to determine the dose-dependent effects of SNAP 94847 on cumulative and daily food intake and body weight change compared to the vehicle control group.

## Conclusion

**SNAP 94847 hydrochloride** is a valuable research tool for investigating the role of the MCH system in appetite regulation and energy homeostasis. Its high affinity and selectivity for MCHR1, coupled with its oral bioavailability, make it a suitable compound for both in vitro and in vivo studies. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of MCHR1 antagonism in metabolic disorders.

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